Tetrahydroaldosterone

Mineralocorticoid Receptor Receptor Binding Assay Aldosterone Metabolism

3α,5β-Tetrahydroaldosterone (CAS 13489-75-3) is the principal human urinary metabolite of aldosterone, uniquely exerting mineralocorticoid activity (antinatriuresis) despite negligible binding to classical Type I mineralocorticoid or Type II glucocorticoid receptors. This receptor-independent mechanism fundamentally distinguishes it from aldosterone and 5α-dihydroaldosterone, which cannot substitute in studies dissecting non-classical signaling pathways. As the validated reference standard for GC-MS and LC-MS/MS quantification in primary aldosteronism, hypertension, and chronic kidney disease biomarker research, stereochemical purity at C3 (3α-hydroxyl) and C5 (5β-hydrogen) is non-negotiable—alternative tetrahydroisomers introduce confounds in metabolic tracing, UGT2B7/UGT2B4 pharmacogenetic profiling, and graded dose-response mineralocorticoid assays. Procure only the defined 3α,5β-isomer to ensure reproducible experimental outcomes and regulatory-grade analytical accuracy.

Molecular Formula C21H32O5
Molecular Weight 364.5 g/mol
CAS No. 13489-75-3
Cat. No. B195565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroaldosterone
CAS13489-75-3
Synonyms(3α,5β,11β)-11,18-Epoxy-3,18,21-trihydroxypregnan-20-one;  11β,18-Epoxy-3α,18,21-Τrihydroxy-5β-pregnan-20-one;  3α,5β-Tetrahydro- aldosterone;  Tetrahydroaldosterone; 
Molecular FormulaC21H32O5
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O
InChIInChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3/t11-,12-,13+,14+,15-,17+,18-,19?,20+,21-/m1/s1
InChIKeyJDEYOKPHRJVBQO-FPXQBPFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroaldosterone (CAS 13489-75-3): A Ring-A-Reduced Aldosterone Metabolite for Mineralocorticoid Pathway Research


Tetrahydroaldosterone (specifically 3α,5β-tetrahydroaldosterone; CAS 13489-75-3) is an endogenous A-ring reduced metabolite of the mineralocorticoid hormone aldosterone, formed via the sequential actions of 5β-reductase and 3α-hydroxysteroid dehydrogenase. The compound is characterized by a saturated steroid A-ring with specific stereochemistry at positions C3 (3α-hydroxyl) and C5 (5β-hydrogen), resulting in a molecular formula of C21H32O5 and a molecular weight of approximately 364.5 g/mol. It is recognized as the major urinary metabolite of aldosterone in humans and serves as a critical biomarker for assessing aldosterone production in conditions such as primary aldosteronism and hypertension [1]. Unlike its parent compound aldosterone, tetrahydroaldosterone exhibits a fundamentally distinct receptor interaction profile that cannot be extrapolated from structural similarity alone [2].

Why Tetrahydroaldosterone (CAS 13489-75-3) Cannot Be Replaced by Aldosterone or Other Reduced Metabolites in Mechanistic Studies


The scientific or industrial user cannot substitute aldosterone, 5α-dihydroaldosterone, or other tetrahydroaldosterone stereoisomers for 3α,5β-tetrahydroaldosterone (CAS 13489-75-3) without fundamentally altering experimental outcomes. 3α,5β-Tetrahydroaldosterone is unique among aldosterone metabolites in that it exhibits quantifiable mineralocorticoid activity (antinatriuresis) despite showing negligible competitive binding to classical renal mineralocorticoid receptors (Type I) or glucocorticoid receptors (Type II) [1]. This receptor-independent mechanism of action stands in stark contrast to aldosterone, which exerts its effects primarily through classic mineralocorticoid receptor binding, and to 5α-dihydroaldosterone, which demonstrates measurable competitive binding (18.9% relative to aldosterone) [1]. Furthermore, stereochemistry at the C3 and C5 positions dictates both metabolic handling by UDP-glucuronosyltransferase enzymes and physiological activity, meaning that substitution with alternative tetrahydroisomers (e.g., 3α,5α-THA, 3β,5α-THA, or 3β,5β-THA) introduces confounding variables in any study design requiring the specific biological properties of the major human metabolite [2].

Quantitative Comparative Evidence: Tetrahydroaldosterone (CAS 13489-75-3) Versus Aldosterone and Reduced Metabolite Analogs


Receptor Binding Profile: 3α,5β-Tetrahydroaldosterone Exhibits Negligible Classic Mineralocorticoid Receptor Affinity Despite Measurable In Vivo Activity

In a direct head-to-head competitive binding study using adrenalectomized rat renal slices, 3α,5β-tetrahydroaldosterone demonstrated negligible competitive activity with [3H]aldosterone for the renal mineralocorticoid (Type I) receptor. This finding is in direct contrast to 5α-dihydroaldosterone, which exhibited 18.9% competitive binding relative to unlabeled aldosterone, and to other tetrahydroisomers such as 3β,5α-tetrahydroaldosterone (1.26%) and 3β,5β-tetrahydroaldosterone (0.05%) [1]. Despite this negligible receptor binding, the same compound was confirmed to possess weak but clear-cut mineralocorticoid activity of approximately 1/100th that of aldosterone in the adrenalectomized rat bioassay [1]. This dissociation between receptor binding and functional activity constitutes the principal differentiating feature of 3α,5β-tetrahydroaldosterone among aldosterone metabolites.

Mineralocorticoid Receptor Receptor Binding Assay Aldosterone Metabolism

In Vivo Mineralocorticoid Potency: Quantitative Activity Ranking Among Aldosterone and Six Ring-A-Reduced Derivatives

A systematic comparative study of the two dihydro- and four tetrahydroisomers of ring A-reduced aldosterone derivatives established a quantitative potency hierarchy based on overall mineralocorticoid activity (reduction of urinary Na+/K+ ratio) in adrenalectomized male rats. The measured potency order was: aldosterone > 5α-dihydroaldosterone > 3β,5α-tetrahydroaldosterone > 3α,5β-tetrahydroaldosterone > 3α,5α-tetrahydroaldosterone > 5β-dihydroaldosterone > 3β,5β-tetrahydroaldosterone [1]. This ranking places 3α,5β-tetrahydroaldosterone (the target compound) in the middle of the tetrahydroisomer activity range, with demonstrably higher activity than 3α,5α-THA, 5β-DHA, and 3β,5β-THA. The study further noted that 3α,5β-tetrahydroaldosterone at 10^-7 M concentration produced a measurable increase in short-circuit current in the isolated toad bladder model, confirming mineralocorticoid activity at the tissue level, while 5β-dihydroaldosterone was inactive at the same dose [1].

Mineralocorticoid Activity Antinatriuresis Kaliuresis

In Vivo Mineralocorticoid Activity: 3α,5β-Tetrahydroaldosterone Potency Quantified as 1/50 to 1/100 of Aldosterone

Two independent in vivo studies using the adrenalectomized rat bioassay have quantified the mineralocorticoid activity of 3α,5β-tetrahydroaldosterone relative to its parent compound aldosterone. Möhring et al. reported that tetrahydroaldosterone exhibited a mineralocorticoid activity of approximately 1/50 (2%) of that observed with aldosterone in adrenalectomized rats [1]. A subsequent study by Gomez-Sanchez et al. confirmed this finding with a reported activity of approximately 1/100th (1%) of aldosterone [2]. The difference between the two reported values (2% vs 1%) may reflect methodological variations but consistently establishes the compound as possessing weak yet unequivocally detectable mineralocorticoid activity. In contrast, the conjugated metabolites tetrahydroaldosterone glucuronide and 18-aldosterone glucuronide showed no significant mineralocorticoid activity even at doses up to 300-fold higher than those of aldosterone [1].

Mineralocorticoid Bioassay Adrenalectomy Electrolyte Balance

Differential Metabolic Handling: Allelic Variants of UGT2B7 Exhibit 11-Fold Difference in Aldosterone Glucuronidation Efficiency

3α,5β-Tetrahydroaldosterone serves as a substrate for UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT2B4, enabling its conjugation and subsequent urinary excretion [1]. This metabolic pathway is subject to significant genetic variation: the two allelic variants of UGT2B7, UGT2B7H and UGT2B7Y, demonstrate an 11-fold difference in aldosterone glucuronidation efficiency (Vmax/Km ratio), with UGT2B7H being the more efficient variant [1]. Both UGT2B7 variants and UGT2B4 variants glucuronidate 3α,5β-tetrahydroaldosterone, whereas these same enzymes are inefficient at producing cortisol glucuronide derivatives [1]. Kinetic analyses further reveal that UGT2B7 polymorphisms glucuronidate mineralocorticoids with a 5.5- to 20-fold higher affinity than glucocorticoids [1].

Glucuronidation UGT2B7 Steroid Metabolism

Optimal Research and Industrial Applications for Tetrahydroaldosterone (CAS 13489-75-3) Based on Quantitative Evidence


Investigating Non-Classical, Receptor-Independent Mineralocorticoid Signaling Pathways

3α,5β-Tetrahydroaldosterone is uniquely suited for studies examining mineralocorticoid effects that occur independently of classic renal mineralocorticoid receptor (Type I) binding. Its negligible competitive activity for both Type I and Type II (glucocorticoid) receptors, coupled with confirmed in vivo mineralocorticoid activity (1-2% of aldosterone), makes it an essential tool compound for dissecting alternative signaling mechanisms. In this context, 5α-dihydroaldosterone (18.9% receptor binding) or aldosterone (100% receptor binding) cannot substitute, as their receptor-dependent effects would confound interpretation [1]. This application is directly supported by receptor binding data showing the clear divergence between binding affinity and functional activity for 3α,5β-tetrahydroaldosterone.

Quantitative Analytical Reference Standard for Urinary Aldosterone Metabolite Profiling

As the major urinary metabolite of aldosterone in humans, 3α,5β-tetrahydroaldosterone serves as a critical analytical reference standard for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays measuring aldosterone production and metabolism. Its use is essential for accurate quantification in clinical studies of primary aldosteronism, hypertension, and chronic kidney disease [1]. The compound's defined stereochemistry and well-characterized glucuronidation by UGT2B7 and UGT2B4 enzymes enable precise metabolite identification and differentiation from other tetrahydroisomers or cross-reacting metabolites.

UGT Enzyme Substrate for Pharmacogenetic and Drug Metabolism Studies

3α,5β-Tetrahydroaldosterone is a validated substrate for assessing the functional activity of UGT2B7 allelic variants (UGT2B7H and UGT2B7Y), which exhibit an 11-fold difference in glucuronidation efficiency [1]. This property makes it a valuable tool compound for in vitro pharmacogenetic studies evaluating inter-individual variability in phase II metabolism. Unlike cortisol, which is inefficiently glucuronidated by these UGTs, tetrahydroaldosterone provides a mineralocorticoid-specific probe for UGT2B7 and UGT2B4 activity assays. Procurement of the pure compound is essential for establishing reproducible kinetic parameters (Km, Vmax) across laboratories studying UGT polymorphism effects.

Intermediate-Potency Positive Control in Mineralocorticoid Dose-Response Studies

The quantitative activity ranking established by Kenyon et al. positions 3α,5β-tetrahydroaldosterone as an intermediate-potency mineralocorticoid among the seven aldosterone-derived compounds tested [1]. This makes it an appropriate positive control for experiments requiring sub-maximal mineralocorticoid stimulation, where aldosterone (100% activity) would produce ceiling effects. The compound's activity exceeds that of 3α,5α-THA, 5β-DHA, and 3β,5β-THA but remains below that of 5α-DHA and 3β,5α-THA, providing researchers with a precisely characterized tool for constructing graded dose-response relationships in adrenalectomized animal models or isolated tissue preparations such as the toad bladder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydroaldosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.